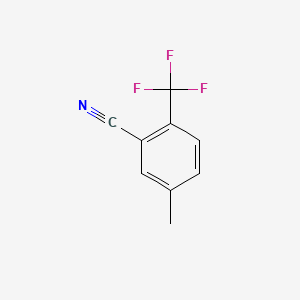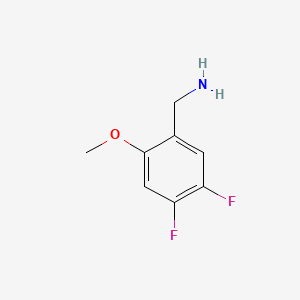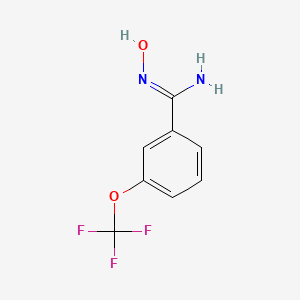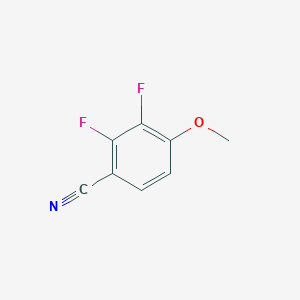
1-N,1-N-diethyl-2-(trifluoromethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine” has a CAS Number of 54672-12-7 and a linear formula of C9H11F3N2 . Another similar compound is “2-(Trifluoromethyl)benzene-1,4-diamine” with a CAS Number of 364-13-6 and a molecular formula of C7H7F3N2 .
Synthesis Analysis
The synthesis of “2-(Trifluoromethyl)benzene-1,4-diamine” can be prepared from 5-acetamido-2-aminobenzotrifluoride .Molecular Structure Analysis
The InChI code for “N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine” is 1S/C9H11F3N2/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,13H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “2-(Trifluoromethyl)benzene-1,4-diamine” has a melting point of 54-58 °C (lit.), a boiling point of 150°C at 10mm, and a density of 1.381±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds : This chemical has been used in synthesizing and characterizing novel compounds. For instance, Kolev et al. (2009) reported the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine, including a derivative of this compound (Kolev, T., Tsanev, T., Kotov, S., Mayer-Figge, H., Spiteller, M., Sheldrick, W., & Koleva, B., 2009).
Polymer Research : It has applications in polymer research, particularly in the synthesis and study of the properties of soluble polyimides. Qiu et al. (2006) synthesized a series of organosoluble polyimides using this diamine and studied their thermal, optical, and gas permeability properties (Qiu, Z., Wang, J., Zhang, Q., Zhang, S., Ding, M., & Gao, L., 2006).
Material Science and Engineering : Research by Liu et al. (2005) involved using this diamine monomer in the synthesis of organosoluble ditrifluoromethylated aromatic polyimides, exploring their high thermal stability and solubility in various organic solvents (Liu, B., Hu, W., Matsumoto, T., Jiang, Z., & Ando, S., 2005).
Corrosion Inhibition : Singh and Quraishi (2016) investigated the corrosion inhibiting properties of compounds synthesized from this diamine for mild steel in an acidic environment, demonstrating their effectiveness as corrosion inhibitors (Singh, P., & Quraishi, M., 2016).
Electrochemical Synthesis : Sharafi-kolkeshvandi et al. (2016) conducted a study on the electrochemical synthesis of derivatives of this diamine, showcasing a regioselective protocol for synthesis in a water/ethanol mixture (Sharafi-kolkeshvandi, M., Nematollahi, D., Nikpour, F., & Salahifar, E., 2016).
Optical Materials Development : The compound has been used in the development of optical materials. For instance, Morikawa et al. (2012) synthesized polyimides using this diamine, analyzing their glass transition temperature, x-ray diffraction, and dielectric constants, which are crucial for optical material applications (Morikawa, A., Miyata, F., & Nishimura, J., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-N,1-N-diethyl-2-(trifluoromethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(15)7-9(10)11(12,13)14/h5-7H,3-4,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRNFFKAULOQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














